2-benzoyl-4-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-5-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFCEURUCJPMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163787 | |

| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-96-8 | |

| Record name | 2-Hydroxy-5-methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14770-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014770968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-benzoyl-4-methoxyphenol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Benzoyl-4-methoxyphenol

Introduction

This compound is a poly-functionalized aromatic ketone that holds significant interest for researchers in synthetic chemistry, materials science, and drug discovery. As a member of the hydroxybenzophenone family, its structure incorporates a phenolic hydroxyl group, a methoxy ether linkage, and a diaryl ketone moiety. This unique combination of functional groups imparts a range of chemical properties that make it a valuable intermediate and a target for further investigation. This guide provides a comprehensive overview of its chemical identity, physicochemical and spectroscopic properties, reactivity, synthesis, and safety considerations, tailored for professionals in research and development.

Chemical Identity and Structure

Correctly identifying a chemical substance is the foundation of all scientific investigation. This compound is systematically identified by the following descriptors:

| Identifier | Value | Reference |

| CAS Number | 14770-96-8 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | Biosynth |

| SMILES | COC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 | Biosynth |

| IUPAC Name | (2-Hydroxy-5-methoxyphenyl)(phenyl)methanone |

The structural arrangement of these atoms is crucial to its chemical behavior. The molecule consists of a phenyl ring and a 4-methoxyphenol ring linked by a carbonyl group. The hydroxyl and benzoyl groups on the methoxyphenol ring are ortho to each other, which allows for potential intramolecular hydrogen bonding.

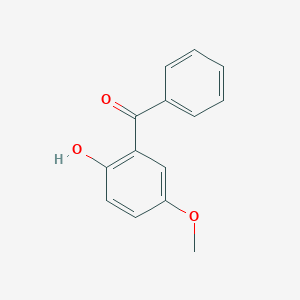

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and application. While some specific data for this compound is not widely published, we can infer many of its properties from closely related analogues and its structural features.

| Property | Value/Description | Context/Rationale |

| Appearance | Expected to be a crystalline solid. | Hydroxybenzophenones are typically crystalline solids at room temperature.[2] |

| Melting Point | Data not available. | The closely related isomer, 2-hydroxy-4-methoxybenzophenone (Oxybenzone, CAS 131-57-7), has a melting point of 65.5 °C.[2] Isomeric differences, such as the position of the methoxy group, will influence crystal packing and thus the melting point. |

| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | Aromatic ketones with multiple functional groups have high boiling points. For example, the related 4-methoxyphenol boils at 243 °C.[3] |

| Solubility | Described as having hydrophobic properties. Expected to be soluble in common organic solvents like acetone, ethanol, and ethyl acetate, with limited solubility in water. | The benzoyl and phenyl groups contribute to its nonpolar character. The parent compound, 4-methoxyphenol, is soluble in benzene, acetone, and alcohol but has limited water solubility.[3][4] |

| pKa | Estimated to be around 9-10. | The pKa of phenol is ~9.98. The electron-withdrawing benzoyl group is expected to increase acidity (lower pKa), while the electron-donating methoxy group in the para position to the hydroxyl would decrease acidity. The ortho-benzoyl group can also form an intramolecular hydrogen bond, which can affect the ease of proton removal. |

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. Below are the predicted spectroscopic characteristics for this compound, based on its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11-12 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen. |

| 7.2-7.8 | Multiplet | 5H | Benzoyl Ar-H | Protons on the unsubstituted phenyl ring. |

| 6.4-7.0 | Multiplet | 3H | Methoxyphenol Ar-H | Protons on the substituted ring, appearing in the more shielded region due to the electron-donating effects of the -OH and -OCH₃ groups. |

| ~3.8 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~195-200 | C =O | Characteristic shift for a diaryl ketone carbonyl carbon. |

| ~160-165 | Ar-C -OH | Aromatic carbon attached to the hydroxyl group, highly deshielded. |

| ~155-160 | Ar-C -OCH₃ | Aromatic carbon attached to the methoxy group. |

| 110-140 | Ar-C | Remaining aromatic carbons. |

| ~55-56 | -OC H₃ | Typical chemical shift for a methoxy carbon. |

Rationale is based on standard chemical shift values and data from substituted phenols and benzophenones.[2][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3200-3500 | Broad | O-H stretch | Phenolic -OH |

| 3000-3100 | Medium | C-H stretch | Aromatic C-H |

| 2850-2960 | Medium | C-H stretch | Methyl C-H (-OCH₃) |

| ~1630-1650 | Strong | C=O stretch | Diaryl Ketone |

| 1450-1600 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1200-1300 | Strong | C-O stretch | Aryl Ether |

| 1100-1200 | Strong | C-O stretch | Phenol |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

For this compound, two main chromophores are present: the methoxyphenol ring and the benzophenone system. The extended conjugation between the phenyl ring, the carbonyl group, and the second aromatic ring is expected to result in strong UV absorption.

-

λ_max ~280-290 nm : Attributable to the π → π* transitions of the substituted benzene ring. 4-methoxyphenol itself shows an absorption maximum at 282 nm.

-

λ_max ~320-340 nm : A lower energy n → π* transition associated with the carbonyl group, characteristic of benzophenones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Rationale |

|---|---|---|

| 228 | [M]⁺ | Molecular ion peak. |

| 151 | [M - C₆H₅]⁺ | Loss of the unsubstituted phenyl ring (benzoyl fragment). |

| 123 | [M - C₆H₅CO]⁺ | Loss of the benzoyl group, leaving the methoxyphenol radical cation. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment in benzophenones. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the benzoyl group. |

Synthesis and Purification

The synthesis of hydroxyaryl ketones like this compound is often achieved via the Fries rearrangement , an important name reaction in organic chemistry.[1] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone.

The synthesis would proceed in two main stages:

-

Esterification : Reaction of 4-methoxyphenol with benzoyl chloride to form 4-methoxyphenyl benzoate.

-

Fries Rearrangement : Intramolecular rearrangement of the ester to yield the target product. Low temperatures generally favor the para-product, while higher temperatures favor the ortho-product, which is the desired isomer in this case.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Fries Rearrangement

Causality: This protocol is designed to favor the formation of the ortho-isomer by using elevated temperatures. The use of a strong Lewis acid like AlCl₃ is crucial for catalyzing the acyl group migration.

-

Ester Formation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxyphenol (1 eq.) in a dry, non-polar solvent like dichloromethane (DCM). Add a base such as pyridine (1.1 eq.).

-

Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq.) dropwise via a syringe. Rationale: The base neutralizes the HCl byproduct, and the dropwise addition at low temperature controls the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work up the reaction by washing with dilute HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-methoxyphenyl benzoate.

-

Rearrangement : To a new flame-dried flask, add anhydrous aluminum chloride (AlCl₃, ~2-3 eq.) and a high-boiling solvent such as nitrobenzene or conduct the reaction neat.

-

Heat the mixture to the desired temperature (typically >100 °C to favor ortho-acylation).

-

Add the crude 4-methoxyphenyl benzoate slowly to the heated Lewis acid mixture. Rationale: High temperature provides the energy to overcome the activation barrier for the rearrangement and favors the thermodynamically more stable ortho-chelated intermediate.

-

Maintain the temperature for several hours, monitoring the reaction by TLC.

-

Workup and Purification : Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and protonates the phenoxide.

-

Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solvent to obtain the crude product. Purify via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk. The following information is derived from available safety data for the compound.

| Hazard Type | GHS Classification | Precautionary Measures |

| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves and clothing. P332+P313: If skin irritation occurs, get medical advice. |

| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | H335: May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. |

| General Handling | - | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |

Data sourced from Biosynth.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs suggest several areas of potential utility:

-

Synthetic Intermediate : Its multiple functional groups allow for a wide range of subsequent chemical modifications. The phenolic hydroxyl can be alkylated or esterified, the ketone can be reduced or converted to other functional groups, and the aromatic rings can undergo further substitution. This makes it a versatile building block for more complex molecules, including potential pharmaceutical candidates.

-

Photostabilizers and UV Absorbers : Hydroxybenzophenones are a well-known class of compounds used to protect materials from UV degradation. The structure of this compound is analogous to commercial UV absorbers like oxybenzone, suggesting it may possess similar properties.

-

Probes for Mechanistic Studies : The compound has been noted for its use as a transient probe in mechanistic investigations, likely due to its photochemical and electronic properties.

-

Fragment-Based Drug Discovery : As a "privileged structure," the hydroxylated benzophenone scaffold can be found in various biologically active compounds. This molecule could serve as a fragment or starting point for the development of novel inhibitors or modulators of biological targets.

Conclusion

This compound is a compound with a rich chemical character defined by its constituent functional groups. Its predicted spectroscopic profile, reactivity, and well-established synthetic routes like the Fries rearrangement make it an accessible and valuable tool for chemical research. While further experimental data is needed to fully characterize its physicochemical properties, its potential as a synthetic intermediate, a UV-active material, and a probe for chemical reactions underscores its importance for scientists and drug development professionals. Proper adherence to safety protocols is essential when handling this and any laboratory chemical.

References

- Biosynth. (n.d.). This compound | 14770-96-8.

-

Wikipedia. (2023, December 2). Fries rearrangement. Retrieved from [Link]

- HMDB. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354).

- Alfa Chemistry. (n.d.). Fries Rearrangement.

-

PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting information for.

- Osteryoung, J. G., & Taft, R. W. (1988). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Journal of the Electrochemical Society, 135(5), 1154.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0320804).

- HMDB. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136).

- HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Smith, R. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- BenchChem. (2025). Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol: Application Notes and Protocols.

- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.

- Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene.

- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from Beilstein Journal of Organic Chemistry.

- ResearchGate. (n.d.). U.v.-vis. spectra of 0.01 M p-methoxyphenol (pmp) + 0.1 M Na 2....

- Google Patents. (n.d.). WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). Retrieved from [Link]

- ChemicalBook. (n.d.). 4-Methoxyphenol synthesis.

- Chegg.com. (2019, November 24). Solved Give two Friedel-Crafts acylation reactions that....

- ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.

-

The Good Scents Company. (n.d.). 2-methoxy-4-vinyl phenol, 7786-61-0. Retrieved from [Link]

- ResearchGate. (n.d.). Mass spectra of (a) 2-methoxy-phenol, (b) 2-methoxy-4-methylphenol, (c)....

-

PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

- NIST. (n.d.). 2-Methoxy-4-vinylphenol.

- Ataman Kimya. (n.d.). 4-METHOXYPHENOL.

- Solubility of Things. (n.d.). 4-Methoxyphenol.

- SIELC Technologies. (n.d.). 4-Methoxyphenol.

-

PubChem. (n.d.). 2-(Hydroxymethyl)-4-methoxyphenol. Retrieved from [Link]

- NIST. (n.d.). 2-Methoxy-4-chloro-phenol.

- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).

-

Wikipedia. (n.d.). Mequinol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. Retrieved from [Link]

- Fisher Scientific. (n.d.). 4-Methoxyphenol, 98+%.

- NIST. (n.d.). Phenol, 2-methoxy-4-propyl-.

- FooDB. (2010, April 8). Showing Compound 2-Methoxyphenol (FDB011885).

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.

- ResearchGate. (n.d.). Mass Spectral Fragmentation of 2-methoxy-4vinylphenol.

- ChemicalBook. (n.d.). p-(2-Methoxyethyl) phenol(56718-71-9)IR1.

Sources

- 1. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-4-vinylphenol - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxy-4-vinylphenol (CAS 7786-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. health.ec.europa.eu [health.ec.europa.eu]

An In-depth Technical Guide to the Synthesis of 2-Benzoyl-4-methoxyphenol

This guide provides a comprehensive overview of the synthesis of 2-benzoyl-4-methoxyphenol, a valuable hydroxyaryl ketone intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and characterization of this target molecule.

Introduction and Significance

This compound, a substituted hydroxybenzophenone, is a key structural motif in various biologically active compounds. Its synthesis is of significant interest due to its potential applications in medicinal chemistry and materials science. The strategic placement of the benzoyl and methoxy groups on the phenol ring allows for further functionalization, making it a versatile building block for more complex molecules.

The primary synthetic route to this compound involves a two-step process: the esterification of 4-methoxyphenol to yield 4-methoxyphenyl benzoate, followed by a Fries rearrangement to introduce the benzoyl group at the ortho position to the hydroxyl group. Understanding the nuances of each step is critical for achieving a high yield and purity of the final product.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the following two-stage process:

Stage 1: Esterification of 4-Methoxyphenol

The initial step involves the formation of an ester linkage between 4-methoxyphenol and benzoyl chloride. This reaction is a standard esterification and can be carried out under basic conditions to facilitate the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the acid chloride.

Stage 2: Ortho-Selective Fries Rearrangement

The cornerstone of this synthesis is the Fries rearrangement, a Lewis acid-catalyzed transformation of a phenolic ester to a hydroxyaryl ketone.[1][2] This reaction is known to be ortho- and para-selective, with the regioselectivity being highly dependent on reaction conditions such as temperature and the choice of solvent.[1][2] To favor the formation of the desired ortho-isomer, this compound, the reaction is typically conducted at higher temperatures.[2]

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | ≥98% | Sigma-Aldrich |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | ≥99% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Anhydrous, 99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ≥99.5% | Sigma-Aldrich |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ≥99% | Sigma-Aldrich |

Stage 1: Synthesis of 4-Methoxyphenyl Benzoate

This procedure details the esterification of 4-methoxyphenol with benzoyl chloride.

Protocol:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (8.7 mL, 0.11 mol) to the stirred solution.

-

Add benzoyl chloride (12.2 mL, 0.105 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-methoxyphenyl benzoate.

-

The crude product can be purified by recrystallization from ethanol to afford a white crystalline solid.

Stage 2: Ortho-Selective Fries Rearrangement to this compound

This protocol describes the Lewis acid-catalyzed rearrangement of 4-methoxyphenyl benzoate to the target molecule, with conditions optimized for the formation of the ortho-isomer.

Protocol:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place anhydrous aluminum chloride (20.0 g, 0.15 mol).

-

Carefully add anhydrous nitrobenzene (50 mL) to the flask while stirring. The mixture will warm up.

-

Once the mixture has cooled to room temperature, add a solution of 4-methoxyphenyl benzoate (11.4 g, 0.05 mol) in anhydrous nitrobenzene (50 mL) dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Higher temperatures favor the formation of the ortho product.[2]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL).

-

Stir the mixture vigorously until the ice has melted and the complex has decomposed.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Reaction Mechanism

The Fries rearrangement proceeds via the formation of an acylium ion intermediate.[1] The Lewis acid, typically aluminum chloride, coordinates to the carbonyl oxygen of the ester, polarizing the C-O bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the electron-rich aromatic ring.

At higher temperatures, the reaction is under thermodynamic control, and the ortho-product is favored due to the formation of a more stable bidentate chelate complex between the aluminum chloride and the resulting hydroxyaryl ketone.[1]

Figure 2: Simplified mechanism of the ortho-selective Fries rearrangement.

Characterization of this compound

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the hydroxyl proton. The protons on the benzoyl group will appear as multiplets in the downfield region. The protons on the phenol ring will show a characteristic splitting pattern. The hydroxyl proton will likely appear as a broad singlet.

-

Expected Chemical Shifts (δ, ppm):

-

~11.0-12.0 (s, 1H, -OH)

-

~7.4-7.8 (m, 5H, Ar-H of benzoyl group)

-

~6.5-7.0 (m, 3H, Ar-H of phenol ring)

-

~3.8 (s, 3H, -OCH₃)

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon will be significantly downfield.

-

Expected Chemical Shifts (δ, ppm):

-

~200 (C=O)

-

~160-165 (C-OH)

-

~155-160 (C-OCH₃)

-

~110-140 (Ar-C)

-

~55 (-OCH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

3200-3500 (broad, O-H stretch)

-

~1630 (strong, C=O stretch of ketone)

-

~1580, 1480 (C=C stretch of aromatic rings)

-

~1250 (C-O stretch of ether)

-

Mass Spectrometry

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (228.24 g/mol ).[3] Fragmentation patterns would likely involve the loss of the benzoyl group or other characteristic fragments.

-

Expected m/z values: 228 (M⁺), 151, 105, 77.

Conclusion

The synthesis of this compound is a well-established process that relies on the classical esterification and Fries rearrangement reactions. By carefully controlling the reaction conditions, particularly the temperature during the Fries rearrangement, the synthesis can be directed to favor the formation of the desired ortho-isomer. This guide provides a detailed and practical framework for the successful synthesis and characterization of this important chemical intermediate, empowering researchers in their drug discovery and development endeavors.

References

Sources

2-benzoyl-4-methoxyphenol molecular weight

An In-Depth Technical Guide to 2-Benzoyl-4-methoxyphenol for Researchers and Drug Development Professionals

Executive Summary

This compound, more commonly known in scientific literature and industry as Oxybenzone or Benzophenone-3 , is an organic compound with significant applications in materials science and pharmaceutical formulation. Its core function stems from its molecular structure, which enables the strong absorption of ultraviolet (UV) radiation, particularly in the UVA and UVB spectra. While its primary commercial use is as a key active ingredient in sunscreens, its utility for drug development professionals lies in its capacity as a photostabilizing excipient, protecting light-sensitive Active Pharmaceutical Ingredients (APIs) and formulations from degradation. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and safe handling protocols, tailored for researchers and formulation scientists.

Core Physicochemical Properties

The efficacy and application of this compound are dictated by its fundamental chemical and physical characteristics. These properties are essential for its incorporation into various matrices and for predicting its behavior during formulation and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 228.24 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |

| CAS Number | 131-57-7 (for Oxybenzone) | [2][3] |

| IUPAC Name | (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone | [2] |

| Synonyms | Oxybenzone, Benzophenone-3, UV-9 | [2][3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 62-64 °C | [3] |

| Boiling Point | 150-160 °C @ 5 mmHg | [3] |

| Solubility | Insoluble in water; soluble in most organic solvents | [3] |

| pKa | 7.56 ± 0.35 (Predicted) | [3] |

The molecule's most critical feature is its ability to absorb UV radiation across the 290-400 nm range.[3] This is achieved through the conjugated system of the benzophenone core, which allows for the absorption of a photon and subsequent dissipation of the energy as heat through tautomerization, preventing the radiation from reaching and degrading other sensitive molecules in a formulation.

Synthesis and Purification Workflow

The industrial and laboratory-scale synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable route to creating the carbon-carbon bond between the benzoyl group and the methoxyphenol ring.

Underlying Chemistry: Friedel-Crafts Acylation

The reaction involves treating 4-methoxyphenol with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the benzoyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich methoxyphenol ring. The hydroxyl group directs the substitution to the ortho position, resulting in the desired product.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for synthesizing this compound.

Materials:

-

4-Methoxyphenol

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol or isopropanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-methoxyphenol and anhydrous DCM. The system must be kept under an inert atmosphere (nitrogen or argon) to prevent moisture from deactivating the catalyst.

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride in portions. Causality Note: This exothermic step is performed slowly and at a low temperature to control the reaction rate and prevent side reactions.

-

Reagent Addition: Add benzoyl chloride dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl. Trustworthiness Note: This step is critical for safety and product isolation. It neutralizes the AlCl₃ catalyst and excess reagents. This must be done slowly as the quench is highly exothermic.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or isopropanol to obtain pure, crystalline this compound.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment and quantification.

Protocol for Reverse-Phase HPLC Analysis

This method is suitable for determining the purity of a synthesized batch or for quantifying the compound in a formulation.[2]

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid for MS-compatibility). A typical gradient might be 50:50 to 90:10 Acetonitrile:Water over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~288 nm or ~325 nm (corresponding to absorbance maxima).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known mass of the compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.

Method Rationale: This reverse-phase method separates compounds based on their hydrophobicity.[2] this compound is a relatively non-polar molecule and will be well-retained by the non-polar C18 stationary phase. Purity is determined by integrating the area of the main product peak and comparing it to the total area of all observed peaks.

Visualization of Analytical Workflow

Caption: Standard workflow for purity analysis via Reverse-Phase HPLC.

Applications in Pharmaceutical Development

The primary role of this compound in the pharmaceutical industry is not as an API, but as a critical excipient for photostabilization.

-

Protecting Photosensitive APIs: Many APIs, including retinoids, nifedipine, and certain antibiotics, are susceptible to degradation upon exposure to UV light. This degradation can lead to loss of potency and the formation of potentially toxic byproducts. Incorporating this compound into topical or even translucent solid dosage formulations can significantly enhance API stability and extend product shelf life.

-

Formulation Stability: Beyond the API, other formulation components like colorants, fragrances, and penetration enhancers can also be light-sensitive. This compound provides broad-spectrum protection, ensuring the overall integrity and aesthetic appeal of the final product.

-

Mechanistic Research: The compound has also been noted as an effective transient probe for mechanistic investigations in organic chemistry, highlighting its utility in fundamental research that can underpin drug discovery efforts.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential in a research and development setting. The following guidelines are based on standard safety data.

| Hazard Class | GHS Code | Precautionary Statement | Source |

| Eye Irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Skin Irritation | H315 | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| Respiratory Irritation | H335 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

Handling:

-

Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[5][6]

-

Avoid contact with skin and eyes.[5] In case of contact, rinse immediately and thoroughly with water.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Protect from light to maintain its integrity.[7]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7]

References

-

2-Benzyl-4-methoxyphenol | C14H14O2 | CID 611778. PubChem - NIH. [Link]

-

4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Institutes of Health (NIH). [Link]

-

2-Hydroxy-4-methoxybenzophenone. SIELC Technologies. [Link]

-

2-Hydroxy-4-methoxybenzophenone. ChemBK. [Link]

-

2-(2-HYDROXY-4-METHOXYBENZOYL)-5-METHOXYPHENOL | CAS 131-54-4. Matrix Fine Chemicals. [Link]

-

Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [https://www.carlroth.com/medias/SDB-3860-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI0MDl8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwNzQyMTE5MTg4Nzgu cGRmfGUzZDYxYjYxYmY2YjI4Y2Y4ZWM3M2U0ZGYxYjI3Y2JmZDA5ZWIwYjM1ZWE3YjU3ZTUwYjEwMjM3M2M0N2FhN2E]([Link] cGRmfGUzZDYxYjYxYmY2YjI4Y2Y4ZWM3M2U0ZGYxYjI3Y2JmZDA5ZWIwYjM1ZWE3YjU3ZTUwYjEwMjM3M2M0N2FhN2E)

-

Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). Cheméo. [Link]

-

The Multifaceted Industrial Applications of 4-Methoxyphenol (MEHQ). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

-

Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]

-

4-Methoxyphenol. OSHA. [Link]

-

Preparation of 4-methoxyphenol. PrepChem.com. [Link]

-

Phenol, 2-methoxy-4-propyl-. NIST WebBook. [Link]

-

new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof. Patent Application. [Link]

-

Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PubMed Central - NIH. [Link]

-

Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. PubMed. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Hydroxy-4-methoxybenzophenone | SIELC Technologies [sielc.com]

- 3. chembk.com [chembk.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Benzoyl-4-Methoxyphenol and Its Structural Analogs: From Synthesis to Biological Activity

This guide provides a comprehensive technical overview of 2-benzoyl-4-methoxyphenol, a significant chemical scaffold, and its structural analogs. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of this intriguing class of compounds. We will explore the causal relationships behind experimental designs and provide detailed, validated protocols for key assays.

Introduction: The Versatile Benzophenone Scaffold

The benzophenone skeleton is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1] this compound, a hydroxylated benzophenone, serves as a key building block for the synthesis of more complex and biologically active molecules. The presence of the hydroxyl and methoxy groups on one of the phenyl rings significantly influences its electronic properties and, consequently, its reactivity and biological interactions. This guide will explore how modifications to this core structure give rise to a diverse range of structural analogs with tailored biological functions.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives often employs classic organic reactions, with the Friedel-Crafts acylation being a cornerstone of many synthetic routes.

Core Synthesis: Friedel-Crafts Acylation of 3-Methoxyphenol

A common and efficient method for synthesizing the this compound core is the Friedel-Crafts acylation of 3-methoxyphenol with benzoyl chloride. The choice of Lewis acid catalyst is critical to control the regioselectivity of the acylation. The hydroxyl group of 3-methoxyphenol is ortho- and para-directing. Acylation is directed to the ortho position (C2) due to the directing effect of the hydroxyl group and the formation of an aluminum chelate between the hydroxyl group and the incoming acyl group.

// Reactants Reactant1 [label="3-Methoxyphenol"]; Reactant2 [label="Benzoyl Chloride"]; Catalyst [label="AlCl3 (Lewis Acid)", shape=ellipse, fillcolor="#FBBC05"];

// Intermediate & Product Intermediate [label="Friedel-Crafts Acylation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Reactant1 -> Intermediate; Reactant2 -> Intermediate; Catalyst -> Intermediate [style=dashed]; Intermediate -> Product; }

Figure 1: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-methoxyphenol in a suitable dry solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid such as aluminum chloride (AlCl₃) portion-wise at 0°C.

-

Addition of Acylating Agent: Add benzoyl chloride dropwise to the stirred suspension while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.[2][3][4]

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be made to both the benzoyl ring and the methoxyphenol ring.

-

Analogs with Substituted Benzoyl Rings: These are synthesized by using substituted benzoyl chlorides in the Friedel-Crafts acylation step. For example, using 4-methylbenzoyl chloride will yield 2-(4-methylbenzoyl)-4-methoxyphenol.[5]

-

Analogs with Modifications on the Methoxyphenol Ring: These are typically synthesized from substituted phenols. For instance, starting with a different methoxyphenol isomer or a phenol with different substituents will result in analogs with a modified "A" ring.

-

Hydroxylated Biphenyl Analogs: Dimerization of 4-substituted-2-methoxyphenols can lead to the formation of bioactive hydroxylated biphenyls, which can be considered as a distinct class of analogs.[5][6]

-

Schiff Base Derivatives: The carbonyl group of the benzophenone can be reacted with primary amines to form Schiff base derivatives, introducing a C=N bond and allowing for the incorporation of a wide variety of substituents.[7][8]

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound exhibit a range of biological activities, with anti-inflammatory and antioxidant properties being the most prominent.

Anti-inflammatory Activity

Several hydroxybenzophenone derivatives have demonstrated potent anti-inflammatory effects.[9] The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of the NF-κB and MAPK Signaling Pathways

A key anti-inflammatory mechanism of many phenolic compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11][12][13][14] In response to inflammatory stimuli like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, leading to a downstream cascade that results in the activation of NF-κB and MAPK.[12][15] These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and interleukins.[15][16] Structural analogs of this compound can interfere with this cascade at multiple points.[11][14][15]

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05"]; TLR4 [label="TLR4", fillcolor="#F1F3F4"]; Analogs [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Activation", fillcolor="#F1F3F4"]; IkB [label="IκB Degradation", fillcolor="#F1F3F4"]; NFkB [label="NF-κB Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Activation\n(p38, JNK, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; ProInflammatory [label="Pro-inflammatory Gene Expression\n(COX-2, iNOS, TNF-α, IL-6)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> IKK [label=" MyD88-dependent"]; IKK -> IkB; IkB -> NFkB; TLR4 -> MAPK; NFkB -> Nucleus; MAPK -> Nucleus; Nucleus -> ProInflammatory; Analogs -> IKK [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Analogs -> MAPK [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; }

Figure 2: Inhibition of NF-κB and MAPK signaling pathways by this compound analogs.

Structure-Activity Relationship Insights:

-

Hydroxyl Groups: The presence and position of hydroxyl groups are critical for anti-inflammatory activity. They can act as hydrogen bond donors and acceptors, facilitating interactions with target enzymes and receptors.[9]

-

Methoxy Group: The methoxy group can influence the lipophilicity and electronic properties of the molecule, affecting its bioavailability and interaction with biological targets.

-

Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring can significantly modulate the anti-inflammatory potency. Electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule.

Antioxidant Activity

The phenolic nature of this compound and its analogs imparts them with significant antioxidant properties. They can act as radical scavengers, donating a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals.

Structure-Activity Relationship Insights:

-

Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group is essential for radical scavenging activity.[17][18]

-

Methoxy Group Position: A methoxy group ortho to the hydroxyl group can enhance antioxidant activity through intramolecular hydrogen bonding, which stabilizes the resulting phenoxyl radical.

-

Number and Position of Hydroxyl and Methoxy Groups: Generally, an increase in the number of hydroxyl and methoxy groups correlates with higher antioxidant activity.[17][18]

Comparative Biological Data

The following table summarizes the biological activities of this compound and some of its structural analogs. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

| Compound | Biological Activity | Assay | IC₅₀ Value | Reference |

| 2,2',4-Trihydroxybenzophenone | Anti-inflammatory | Rat Paw Edema | Similar to Indomethacin | [9] |

| Curcumin (a 2-methoxyphenol) | Cytotoxicity | MTT | Varies by cell line | [19] |

| Dehydrodiisoeugenol | COX-2 Inhibition | Northern Blot | Potent Inhibitor | [19] |

| Eugenol-biphenyl derivative | Antitumor | In vitro | 1-13 µM | [5][6] |

| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | Antioxidant | DPPH | 10.46 ppm | [7] |

| Methoxyflavone Analogs | Anticancer | Varies | Varies (e.g., 11.8 µM - 235 µM) | [20] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of this compound and its analogs.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

// Steps Step1 [label="Prepare DPPH Solution\n(e.g., 0.1 mM in Methanol)"]; Step2 [label="Prepare Test Compound and\nStandard (e.g., Trolox) Dilutions"]; Step3 [label="Mix Test Compound/Standard\nwith DPPH Solution"]; Step4 [label="Incubate in the Dark\n(e.g., 30 minutes at RT)"]; Step5 [label="Measure Absorbance\n(e.g., at 517 nm)"]; Step6 [label="Calculate % Inhibition and IC50"];

// Workflow Step1 -> Step3; Step2 -> Step3; Step3 -> Step4 -> Step5 -> Step6; }

Figure 3: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Test Compounds: Prepare a stock solution of the test compound in methanol and make serial dilutions to various concentrations.

-

Standard: Prepare a stock solution of a standard antioxidant like Trolox or ascorbic acid and make serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of various concentrations of the test compounds or standard to the wells.

-

Add 150 µL of the DPPH solution to each well.

-

For the control, add 50 µL of methanol instead of the test compound.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

-

Plot the % viability against the concentration of the test compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

-

Conclusion and Future Directions

This compound and its structural analogs represent a versatile class of compounds with significant therapeutic potential, particularly as anti-inflammatory and antioxidant agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activities. The insights into their mechanisms of action, particularly the modulation of the NF-κB and MAPK signaling pathways, provide a solid foundation for the rational design of novel drug candidates.

Future research in this area should focus on:

-

Expanding the chemical space: Synthesizing novel analogs with diverse substitution patterns to further explore the structure-activity landscape.

-

In-depth mechanistic studies: Elucidating the specific molecular targets of the most potent analogs to better understand their mechanism of action.

-

In vivo evaluation: Translating the promising in vitro results into in vivo models of disease to assess their therapeutic efficacy and pharmacokinetic properties.

This in-depth guide provides the necessary foundational knowledge and practical protocols to empower researchers to explore the full potential of this compound and its analogs in the quest for new and effective therapeutic agents.

References

-

Doriguetto, A. C., Martins, F. T., Ellena, J., Salloum, R., dos Santos, M. H., Moreira, M. E. C., Schneedorf, J. M., & Nagem, T. J. (2007). 2,2',4-trihydroxybenzophenone: crystal structure, and anti-inflammatory and antioxidant activities. Chemistry & Biodiversity, 4(3), 488-499. [Link]

-

Keskin, A., & Geyik, G. (2023). Impact of Polyphenolic Compounds on MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221. [Link]

-

Lee, S., et al. (2024). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. ACS Pharmacology & Translational Science. [Link]

-

Rahman, M. H., et al. (2023). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. Pharmaceuticals, 16(7), 958. [Link]

-

de Oliveira, A. C. C., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

-

Ngadjui, B. T., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 328, 118002. [Link]

-

da Silva, G. V. J., et al. (2019). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 24(19), 3543. [Link]

-

El-Hossary, E. M., et al. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. ACS Omega, 8(38), 34880-34894. [Link]

-

Keskin, A., & Geyik, G. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. CABI Digital Library. [Link]

-

Lo, A. H., et al. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Neuroscience, 9, 233. [Link]

-

ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

-

Tan, J. S. L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(14), 5393. [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 461-467. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Serbian Chemical Society, 77(10), 1337-1361. [Link]

-

Al-Amiery, A. A. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. [Link]

-

Dettori, M. A., et al. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 8(8), 753-760. [Link]

-

Al-Amiery, A. A. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Pure and Applied Chemistry, 92(11), 1787-1796. [Link]

-

Chen, X., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

-

Chen, X., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]

-

Murelli, R. P., et al. (2011). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications, 47(39), 11049-11051. [Link]

-

Dettori, M. A., et al. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Bentham Science. [Link]

-

Wang, Z., et al. (2021). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Advanced Synthesis & Catalysis, 363(23), 5354-5359. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. Research on Chemical Intermediates, 39(8), 3591-3598. [Link]

-

Oki, K., et al. (2018). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Beilstein Journal of Organic Chemistry, 14, 2568-2573. [Link]

-

Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

-

Al-Masoudi, N. A., et al. (2018). Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). ResearchGate. [Link]

-

Martin, R. (1981). Studies on the Friedel-Crafts Reaction. XVI, Preparation of Isomeric 2-Acyl- and 3-Acyl-4-methoxy Phenols. Monatshefte fur Chemie, 112(10), 1155-1164. [Link]

-

Szymańska, E., & Chełminiak-Dudkiewicz, D. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 80(10), 2715-2736. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,2',4-trihydroxybenzophenone: crystal structure, and anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

mechanism of action of 2-benzoyl-4-methoxyphenol

An In-Depth Technical Guide to the Mechanism of Action of 2-Benzoyl-4-Methoxyphenol

Introduction: A Molecule of Duality

This compound, more commonly known in scientific and consumer spheres as Oxybenzone or Benzophenone-3, stands as a prominent organic compound in the landscape of photoprotection and personal care products.[1][2] Its widespread use, primarily as an active ingredient in sunscreens, is a testament to its efficacy as a broad-spectrum ultraviolet (UV) filter.[3] However, its mechanism of action extends beyond simple light absorption, delving into complex biological interactions that have become a subject of intense scientific scrutiny. This guide provides a comprehensive exploration of the multifaceted mechanisms of this compound, from its fundamental photochemical properties to its intricate dealings with cellular and endocrine systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to present an authoritative overview of its core functions and biological implications.

Chemical and Physical Profile

A thorough understanding of a molecule's action begins with its fundamental properties. This compound is a benzophenone derivative characterized by a pale yellow crystalline powder appearance and solubility in organic solvents.[4][5][6] These characteristics are pivotal for its formulation in topical products.

| Property | Value | Reference |

| IUPAC Name | (2-hydroxy-4-methoxyphenyl)(phenyl)methanone | [5] |

| Synonyms | Oxybenzone, Benzophenone-3, HMB | [2][5][7] |

| CAS Number | 131-57-7 | [5][6] |

| Molecular Formula | C₁₄H₁₂O₃ | [4][5] |

| Molecular Weight | 228.24 g/mol | [4][5] |

| Appearance | White to pale yellow crystalline powder | [4][5] |

| Solubility | Soluble in organic solvents, insoluble in water | [4][6] |

| UV Absorption Range | 270-350 nm (UVB and short-wave UVA) | [1][4][7] |

Part 1: The Primary Mechanism — Photoprotection via UV Energy Transduction

The principal and intended mechanism of action for this compound is its function as a chemical UV filter.[7][8] It effectively absorbs high-energy UV radiation, particularly in the UVB (290-320 nm) and short-wave UVA (320-350 nm) spectra, preventing this radiation from penetrating the skin and damaging cellular components like DNA.[1][4][7]

The process is a classic example of photochemistry at the molecular level:

-

Photon Absorption: The molecule's chemical structure, featuring a benzophenone core with two benzene rings connected by a carbonyl group, contains a system of conjugated double bonds.[7][9] This arrangement is adept at absorbing the energy from UV photons.

-

Molecular Excitation: Upon absorbing a photon, electrons within the molecule are elevated to a higher, unstable energy state (an excited singlet state).

-

Energy Dissipation: The molecule rapidly returns to its stable ground state. The absorbed energy is not re-emitted as harmful radiation but is instead converted and dissipated harmlessly as thermal energy (heat).[7][8][9]

The ortho-hydroxyl group is considered a critical structural requirement for the UV absorption capabilities of benzophenones, contributing to the molecule's electronic stability and its ability to undergo this rapid, non-destructive energy conversion cycle.[9] This cycle allows a single molecule to absorb and dissipate numerous UV photons, making it an efficient and stable photoprotective agent.

Caption: Mechanism of endocrine disruption via nuclear receptor interaction.

Cellular Effects and Oxidative Stress

At the cellular level, this compound has been associated with the generation of reactive oxygen species (ROS). [10]While its primary function involves dissipating UV energy, imperfect quenching can lead to the formation of these highly reactive molecules. ROS can damage cellular structures, including lipids, proteins, and DNA, and interfere with normal cellular signaling pathways, potentially leading to mutations and cell death. [10]Furthermore, some studies indicate it may act as a penetration enhancer, increasing the skin's absorption of other chemicals. [11]

Part 3: Metabolism and Biotransformation

Once absorbed, this compound undergoes significant metabolism, primarily in the liver. This biotransformation is crucial as the resulting metabolites can possess their own distinct biological activities.

The primary metabolic pathway involves demethylation, converting this compound (also called 2-hydroxy-4-methoxybenzophenone or HMB) into 2,4-dihydroxybenzophenone (DHB) . [12]Further hydroxylation can also occur, creating other intermediates. These metabolites are then typically conjugated with glucuronic acid (glucuronidation), a Phase II reaction that increases their water solubility and facilitates their excretion from the body via urine. [13][12] Notably, some of these metabolites, particularly DHB, have been shown to exhibit greater estrogenic potency than the parent compound. [12]This highlights that the biological activity of this compound is not solely attributable to the parent molecule but is a composite effect of the compound and its metabolic byproducts.

Caption: Metabolic pathway of this compound.

Part 4: Key Experimental Protocols

The elucidation of these mechanisms relies on robust experimental methodologies. The following protocols represent standard, field-proven approaches for investigating the activity of compounds like this compound.

Protocol 1: In Vitro UV Absorption Spectroscopy

-

Objective: To determine the UV-Vis absorption spectrum and confirm the compound's efficacy as a UV filter.

-

Methodology:

-

Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., ethanol or methanol).

-

Dilution: Create a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the spectrophotometer's linear range (typically 0.1-1.0 AU).

-

Spectrophotometer Setup: Calibrate a dual-beam UV-Vis spectrophotometer using a cuvette filled with the solvent as a blank reference.

-

Measurement: Fill a quartz cuvette with the sample solution. Scan the sample across the UV-A and UV-B wavelength range (290-400 nm).

-

Analysis: Plot absorbance versus wavelength. The resulting spectrum will show the wavelengths at which the compound absorbs maximally (λmax) and its overall absorption profile.

-

Protocol 2: Estrogen Receptor (ER) Agonist/Antagonist Reporter Gene Assay

-

Objective: To functionally assess the estrogenic or anti-estrogenic activity of the compound in a cell-based system.

-

Causality: This assay is chosen because it directly links receptor binding to a measurable downstream event (gene expression), providing a clear functional readout of endocrine activity.

-

Methodology:

-

Cell Culture: Culture a human cell line (e.g., MCF-7 breast cancer cells or a modified yeast strain) that has been engineered to contain two key components: the human estrogen receptor (ERα) and a reporter gene (e.g., Luciferase) linked to an Estrogen Response Element (ERE).

-

Dosing (Agonist Test): Seed the cells in a multi-well plate. Treat the cells with a range of concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO).

-

Dosing (Antagonist Test): Co-treat cells with a known concentration of 17β-estradiol and a range of concentrations of this compound.

-

Incubation: Incubate the plates for 24-48 hours to allow for receptor binding, gene transcription, and protein expression.

-

Lysis and Measurement: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting luminescence using a luminometer.

-

Analysis:

-

Agonist: An increase in luminescence compared to the vehicle control indicates estrogenic activity.

-

Antagonist: A decrease in the estradiol-induced luminescence indicates anti-estrogenic activity.

-

-

Conclusion

The is a study in contrasts. On one hand, it is an elegantly simple and effective photoprotective agent, employing a fundamental photochemical process to shield the skin from harmful UV radiation. [7]On the other hand, its ability to penetrate the skin introduces a complex web of biological interactions, most notably its function as an endocrine disruptor that can modulate estrogenic and androgenic signaling pathways. [13][12]The biotransformation of the parent compound into more potent metabolites further complicates its toxicological profile. [12]For researchers and developers, this duality underscores a critical principle: a comprehensive understanding of a compound's mechanism requires looking beyond its primary intended function to its systemic absorption, metabolism, and off-target cellular interactions. Continued research is essential to fully delineate the risk-benefit profile of this widely used compound. [8]

References

- Patsnap Synapse. (2024).

- Cayman Chemical. (2023). Buy Sulisobenzone | 4065-45-6.

- GlobalRx. Oxybenzone USP: A Clinical Profile of UV Protection.

- Patsnap Synapse. (2024).

- MedchemExpress.com. Sulisobenzone (Benzophenone-4) | Sun-Screening Agent.

- Russell Organics. Oxybenzone in Skincare.

- ResearchGate. (2004). Metabolism of 2-hyroxy-4-methoxybenzophenone in isolated rat hepatocytes and xenoestrogenic effects of its metabolites on MCF-7 human breast cancer cells | Request PDF.

- EWG Skin Deep®.

- EWG Skin Deep®.

- SpecialChem. 2-Hydroxy-4-methoxybenzophenone - Alfa Chemistry.

- PubChem. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632.

- ChemBK. 2-Hydroxy-4-methoxybenzophenone.

- National Institutes of Health (NIH). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison.

- PubMed Central. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.

- PubMed. (2009). In vitro profiling of endocrine disrupting effects of phenols.

- PubMed Central.

- The Endocrine Disruption Exchange. Chemical Details: CAS # 131-57-7.

Sources

- 1. What is Oxybenzone used for? [synapse.patsnap.com]

- 2. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. russellorganics.com [russellorganics.com]

- 5. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. What is the mechanism of Oxybenzone? [synapse.patsnap.com]

- 8. Articles [globalrx.com]

- 9. Buy Sulisobenzone | 4065-45-6 [smolecule.com]

- 10. ewg.org [ewg.org]

- 11. ewg.org [ewg.org]

- 12. researchgate.net [researchgate.net]

- 13. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Benzoyl-4-Methoxyphenol

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-benzoyl-4-methoxyphenol (CAS No. 14770-96-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment. The information herein is grounded in authoritative sources, though a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available. Therefore, protocols for related compounds are referenced for guidance and should be supplemented by a thorough, institution-specific risk assessment before commencing any work.

Chemical Identification and Properties